![molecular formula C21H20F3N3O3 B2428036 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide CAS No. 1396892-84-4](/img/structure/B2428036.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H20F3N3O3 and its molecular weight is 419.404. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis and KCNQ2 Opener Activity
A study by Wu et al. (2004) highlighted the synthesis of a compound structurally similar to the one , focusing on its activity as a KCNQ2 opener. This compound was shown to be effective in reducing neuronal hyperexcitability in rat hippocampal slices, suggesting potential applications in neurological disorders (Wu et al., 2004).
Polymerizable One-Component Visible Light Initiators
Yang et al. (2018) developed acrylated naphthalimide one-component visible light initiators, demonstrating applications in photopolymerization. These findings indicate potential use in materials science and engineering (Yang et al., 2018).
Synthesis of Pyrazoloquinazolinone and Quinazolinone Derivatives
El-Khamry et al. (2006) explored the synthesis of pyrazoloquinazolinone and quinazolinone derivatives, indicating potential for developing new pharmaceuticals and materials (El-Khamry et al., 2006).
Polymer and Material Science
Polymer-Bound Thiol Groups
Cesana et al. (2007) synthesized a new 2-oxazoline monomer with a protected thiol group, leading to well-defined copolymers. This has implications in the development of advanced polymer materials (Cesana et al., 2007).
Solubilities of Disperse Azo Dyes in Supercritical Carbon Dioxide
Research by Hojjati et al. (2008) measured the solubilities of certain dyes in supercritical carbon dioxide, which can be relevant to industrial applications in dyeing and materials processing (Hojjati et al., 2008).
Chiral Stationary Phases and Analytical Chemistry
- Synthesis and Characterization of Macroporous Silica Modified with Optically Active Polymers: Tian et al. (2010) focused on synthesizing enantiopure acrylamide derivatives and applying them as chiral stationary phases in chromatography, highlighting potential analytical applications (Tian et al., 2010).
Antimicrobial and Anticancer Research
- Antifungal and Antibacterial Agents: Sahu et al. (2020) evaluated the antifungal and antibacterial potential of new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one, indicating applications in developing new antimicrobial compounds (Sahu et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)20-14-3-1-2-4-15(14)26-18(27-20)9-10-25-19(28)8-6-13-5-7-16-17(11-13)30-12-29-16/h5-8,11H,1-4,9-10,12H2,(H,25,28)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGMRDMHGYEIRD-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.